molecular formula C13H18ClNO2 B195610 Hydroxy Bupropion CAS No. 357399-43-0

Hydroxy Bupropion

Cat. No. B195610
M. Wt: 255.74 g/mol
InChI Key: RCOBKSKAZMVBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxybupropion, also known as 6-hydroxybupropion, is the major active metabolite of the antidepressant and smoking cessation drug bupropion . It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism .


Synthesis Analysis

Bupropion hydrochloride is synthesized from 3-chloropropiophenone by chlorination with cupric chloride, amination with t-BuNH2, acidification with HCl-i-PrOH . The total yield of bupropion hydrochloride was 76% based on 3-chloropropiophenone .


Molecular Structure Analysis

The molecular formula of Hydroxybupropion is C13H18ClNO2 . The molecular weight is 255.74 g/mol . The InChI is 1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 .


Chemical Reactions Analysis

Bupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first pass metabolism rendering its systemic bioavailability limited . Bupropion is metabolized by the cytochrome P450 enzymes CYP2B6 and CYP2C19 into erythro-4’-hydroxy-hydrobupropion and by various glucuronosyltransferase enzymes into glucuronide conjugates .


Physical And Chemical Properties Analysis

Hydroxybupropion is a chiral, basic, highly lipophilic drug, clinically used as racemate that undergoes extensive stereoselective metabolism .

Scientific Research Applications

1. Enantioselective Effects and Monoamine Transporters

  • Hydroxybupropion, a major metabolite of bupropion, contributes to its antidepressant activity and may also aid in smoking cessation. This study highlights the enantioselective effects of hydroxybupropion on monoamine transporters and nicotinic acetylcholine receptor subtypes. The findings indicate that (2S,3S)-hydroxybupropion isomer has higher potency at these targets, suggesting its potential as a more effective drug candidate for smoking cessation than bupropion itself (Damaj et al., 2004).

2. Hydroxybupropion in Nicotine Dependence

  • Bupropion and its metabolite (2S,3S)-hydroxybupropion, but not (2R,3R)-hydroxybupropion, significantly decrease the development of nicotine reward in mice. This suggests that the effects of bupropion on nicotine dependence may be mediated by its hydroxymetabolites, with the (2S,3S)-hydroxy isomer being the most active, potentially making it a better drug candidate for smoking cessation (Damaj et al., 2010).

3. Pharmacogenetics and Bupropion Metabolism

  • Genetic variants in CYP2C19 are associated with altered in vivo bupropion pharmacokinetics but not with bupropion-assisted smoking cessation outcomes. This study suggests that the response to bupropion is mediated by hydroxybupropion, which is not altered by CYP2C19 (Zhu et al., 2014).

4. Role of Hydroxybupropion in Smoking-Cessation Pharmacology

  • The study indicates that hydroxybupropion contributes to the pharmacologic effects of bupropion for smoking cessation. Variability in response to bupropion treatment is related to variability in CYP2B6-mediated hydroxybupropion formation. These findings suggest dosing strategies for bupropion to achieve effective hydroxybupropion levels (Zhu et al., 2012).

5. Influence of Herbal Medicine on Bupropion Metabolism

  • The herbal medicine baicalin significantly induces CYP2B6-catalyzed bupropion hydroxylation. This indicates that baicalin and potentially other herbal medicines could influence the metabolism of drugs that are CYP2B6 substrates (Fan et al., 2009).

Future Directions

There are notable gaps in the literature, including less information on treatment naive and first presentation depression, particularly when one considers the ever-reducing rates of response in more refractory illness . There are some data to support bupropion targeting specific symptoms, but insufficient information to reliably inform such prescribing, and it remains uncertain whether bupropion pharmacodynamically truly augments other drugs .

properties

IUPAC Name

2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBKSKAZMVBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431622
Record name 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy Bupropion

CAS RN

357399-43-0
Record name 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride may be converted back to its free base by the following process. A 3.0 g sample of (+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride was dissolved in water (100 mL) and diethyl ether was added (200 mL). The mixture was chilled in an ice bath and the pH was adjusted to>10 with 1.0N aqueous sodium hydroxide. After stirring for 30 min., the phases were separated and the aqueous phase was extracted with diethyl ether. The combined diethyl ether extracts were dried (Na2SO4) and concentrated in vacuo to give 2.6 g of (+/−)-(2R*, 3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol as a white solid. This was used without further purification for the chiral chromatography described below.
[Compound]
Name
(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3′-chloro-2-bromo-propiophenone (61.2 g, 247 mmol) in acetonitrile (752 mL) was added 2-amino-2-methyl-1-propanol (56.5 g, 630 mmol). The reaction mixture was allowed to reflux for 8 hours, then slowly cooled to room temperature. The solution was concentrated in vacuo to provide a yellow solid. The crude material was dissolved in 600 mL of ethyl acetate and washed with water (300 mL×2). The ethyl acetate layer was dried (MgSO4), filtered, and concentrated in vacuo to give the product in 90% yield. 1H NMR (CDCl3) δ0.82 (d, J=6.6 Hz, 3H), 1.07 (s, 3H), 1.39 (s, 3H), 3.19 (q, J=6.5 Hz, 1H), 3.42 (d, J=11.2 Hz, 1H), 3.83 (d, J=11.2 Hz, 2H), 7.2-7.65 (m, 4H).
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
752 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy Bupropion
Reactant of Route 2
Reactant of Route 2
Hydroxy Bupropion
Reactant of Route 3
Hydroxy Bupropion
Reactant of Route 4
Hydroxy Bupropion
Reactant of Route 5
Hydroxy Bupropion
Reactant of Route 6
Hydroxy Bupropion

Citations

For This Compound
308
Citations
AR Masters, M McCoy, DR Jones, Z Desta - Journal of Chromatography B, 2016 - Elsevier
Bupropion metabolites formed via oxidation and reduction exhibit pharmacological activity, but little is known regarding their stereoselective disposition. A novel stereoselective liquid …
Number of citations: 30 www.sciencedirect.com
MI Damaj, FI Carroll, JB Eaton, HA Navarro… - Molecular …, 2004 - ASPET
… It is interesting to note that racemic hydroxy bupropion lacks potency at DAT relative to the activity of the (2S,3S) isomer. It is generally accepted that when one isomer has much higher …
Number of citations: 244 molpharm.aspetjournals.org
AR Masters - 2016 - scholarworks.iupui.edu
Bupropion is a dual dopamine-norepinephrine uptake inhibitor and a nicotine receptor antagonist. Clinically, bupropion is given as a racemate for the management of depression, …
Number of citations: 0 scholarworks.iupui.edu
BT Gufford, JBL Lu, IF Metzger, DR Jones… - Drug Metabolism and …, 2016 - ASPET
… Racemic hydroxy-, (S,S)-hydroxy-, or (R,R)-hydroxy-bupropion (10 µM) was incubated in duplicate for 60 minutes at 37C with alamethicin (50 µg/mg protein final concentration) …
Number of citations: 36 dmd.aspetjournals.org
R Costa, NG Oliveira, RJ Dinis-Oliveira - Drug metabolism reviews, 2019 - Taylor & Francis
… followed by ring closure, to the phenylmorpholinol metabolite (also sometimes referred to as hydroxybupropion); (ii) aromatic hydroxylation at 4’position to produce 4’-hydroxy-bupropion…
Number of citations: 62 www.tandfonline.com
ED Kharasch, A Neiner, K Kraus… - Clinical …, 2020 - Wiley Online Library
The antidepressant bupropion is stereoselectively metabolized and metabolite enantiomers have differential pharmacologic effects, but steady‐state enantiomeric disposition is …
Number of citations: 2 ascpt.onlinelibrary.wiley.com
J Kirchheiner, C Klein, I Meineke, J Sasse… - Pharmacogenetics …, 2003 - journals.lww.com
… In conclusion, a wide inter-individual variability of bupropion and hydroxy-bupropion pharmacokinetics was detected in 121 healthy individuals, which may indicate that therapeutic drug …
Number of citations: 301 journals.lww.com
PH Hsyu, A Singh, TD Giargiari… - The Journal of …, 1997 - Wiley Online Library
Bupropion is an antidepressant agent that is also effective as an aid to quit cigarette smoking. A single 150‐mg tablet of sustained‐release bupropion hydrochloride was administered to …
Number of citations: 172 accp1.onlinelibrary.wiley.com
H Xu, KK Loboz, AS Gross… - … of Molecular Asymmetry, 2007 - Wiley Online Library
… The possible stereoselective effects of rifampicin on hydroxybupropion formation and … Further studies into the stereoselective metabolism of bupropion to hydroxybupropion and the …
Number of citations: 33 onlinelibrary.wiley.com
LC Gao, X Huang, ZR Tan, L Fan… - European Review for …, 2012 - europeanreview.org
… SF elevated the AUC ratio of 4-hydroxybupropion over bupropion by 28% (90% CI, 1641%; p < … to 4-hydroxybupropion and lower AUC ratio of 4-hydroxybupropion over bupropion after …
Number of citations: 5 www.europeanreview.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.